N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide
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Overview
Description
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE typically involves multiple steps. One common method includes the S-alkylation of a benzothiazole derivative with a bromophenyl methyl sulfide precursor. The reaction is usually carried out in an alkaline medium to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and sometimes covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2-METHYLPHENYL)-2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- 4,4’-((4-BROMOPHENYL)AZANEDYL)DIBENZALDEHYDE
Uniqueness
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core is particularly significant for its potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H17BrN2OS2 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3-methylbenzamide |
InChI |
InChI=1S/C22H17BrN2OS2/c1-14-3-2-4-16(11-14)21(26)24-18-9-10-19-20(12-18)28-22(25-19)27-13-15-5-7-17(23)8-6-15/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
MUPOBIMCJTZQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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